2-Chlorobuta-1,3-diene;sulfane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-chlorobuta-1,3-diene involves the dehydrochlorination of 3,4-dichlorobut-1-ene. This reaction is typically carried out in the presence of a base such as sodium butylate in n-butanol. The reaction mixture is then distilled to separate the 2-chlorobuta-1,3-diene as the top product . Another method involves the reaction of allylsilanes with dichlorocarbene to form dichlorocyclopropanes, which are then treated with cesium fluoride in DMF under reflux to yield 2-chlorobuta-1,3-dienes .
Industrial Production Methods
Industrial production of 2-chlorobuta-1,3-diene follows similar synthetic routes but on a larger scale. The process involves the use of distillation columns to separate the desired product from the reaction mixture, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo halogenation, where chlorine or bromine atoms are added to the molecule
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium butylate for dehydrochlorination, and halogens like chlorine and bromine for substitution reactions. Conditions often involve refluxing in solvents such as DMF or n-butanol .
Major Products Formed
The major products formed from these reactions include polychloroprene (neoprene) when polymerized, and various halogenated derivatives when subjected to substitution reactions .
Scientific Research Applications
2-Chlorobuta-1,3-diene;sulfane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chlorobuta-1,3-diene involves its ability to polymerize and form polychloroprene. This polymerization process is initiated by free radicals, which cause the double bonds in the molecule to open up and link together, forming long chains of polychloroprene . The molecular targets and pathways involved in this process include the interaction of the compound with free radicals and the subsequent formation of polymer chains .
Comparison with Similar Compounds
Similar Compounds
Butadiene: A simple diene with the formula C4H6, used in the production of synthetic rubber.
Isoprene: Another diene with the formula C5H8, used in the production of natural rubber.
Vinyl chloride: A halogenated compound with the formula C2H3Cl, used in the production of polyvinyl chloride (PVC).
Uniqueness
2-Chlorobuta-1,3-diene is unique due to its ability to polymerize into polychloroprene, which has superior properties compared to other synthetic rubbers. It offers better resistance to oil, heat, and weathering, making it highly valuable in industrial applications .
Properties
CAS No. |
37450-42-3 |
---|---|
Molecular Formula |
C4H7ClS |
Molecular Weight |
122.62 g/mol |
IUPAC Name |
2-chlorobuta-1,3-diene;sulfane |
InChI |
InChI=1S/C4H5Cl.H2S/c1-3-4(2)5;/h3H,1-2H2;1H2 |
InChI Key |
MZAZUMCKNPKXSC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)Cl.S |
Origin of Product |
United States |
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